4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy
Description
Molecular Architecture and Isotopic Labeling Configuration
The molecular architecture of 4-amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy represents a sophisticated modification of the parent 4-amino-2,2,6,6-tetramethylpiperidine 1-oxyl structure through strategic isotopic substitution. The compound maintains the characteristic six-membered piperidine ring framework with the molecular formula C₉H₁₉N₂¹⁵NO, where the superscript denotes the nitrogen-15 isotope positioned specifically at the nitroxide functional group. This precise isotopic labeling configuration preserves the tetramethyl substitution pattern at the 2,2,6,6-positions, which provides crucial steric protection to the radical center. The amino group at the 4-position remains unchanged, maintaining its potential for further derivatization and coupling reactions that enable site-specific incorporation into larger molecular systems.
The isotopic labeling strategy specifically targets the nitrogen atom within the N-O radical moiety, transforming the magnetic properties while preserving the electronic structure responsible for radical stability. The nitrogen-15 isotope possesses a nuclear spin of 1/2, contrasting dramatically with the nuclear spin of 1 characteristic of nitrogen-14. This fundamental difference in nuclear spin quantum numbers directly influences the hyperfine splitting patterns observed in electron paramagnetic resonance spectroscopy, where the nitrogen-15 labeled compound exhibits a doublet pattern instead of the triplet pattern associated with nitrogen-14. The geometric arrangement of the methyl groups creates a highly symmetrical molecular environment that shields the radical center from external perturbations while maintaining accessibility for magnetic resonance investigations.
Synthetic approaches to achieve this specific isotopic labeling configuration require careful selection of nitrogen-15 enriched precursors during the oxidation process that generates the nitroxide functionality. The incorporation of nitrogen-15 must occur during the final oxidation step to ensure complete isotopic enrichment at the desired position while avoiding scrambling or exchange reactions that could compromise the labeling fidelity. The resulting compound exhibits identical chemical reactivity patterns to its nitrogen-14 counterpart, demonstrating that the isotopic modification does not significantly alter the fundamental chemical properties or stability characteristics of the radical species.
Comparative Analysis of Nitrogen-14 versus Nitrogen-15 Spin Systems
The transition from nitrogen-14 to nitrogen-15 labeling fundamentally transforms the magnetic resonance characteristics of 4-amino-2,2,6,6-tetramethyl-1-piperidinyl-oxy, creating distinct advantages for spectroscopic applications. In nitrogen-14 systems, the nuclear spin of 1 generates a characteristic triplet hyperfine splitting pattern with three equally spaced lines, each containing approximately one-third of the total signal intensity. This distribution effectively reduces the amplitude of individual spectral lines and broadens the overall spectral envelope, limiting detection sensitivity in quantitative applications. Conversely, the nitrogen-15 isotope with its nuclear spin of 1/2 produces a doublet splitting pattern where each line contains 50% of the total signal intensity, representing a significant enhancement in peak amplitude compared to any single line in the nitrogen-14 triplet.
The hyperfine coupling constants exhibit measurable differences between the two isotopic variants, reflecting the distinct magnetic moments of nitrogen-14 and nitrogen-15 nuclei. For nitrogen-14 nitroxides, typical hyperfine coupling constants range from 14 to 17 Gauss depending on the molecular environment and solvent conditions. The corresponding nitrogen-15 systems display reduced hyperfine coupling constants due to the smaller magnetic moment of the nitrogen-15 nucleus, typically showing values approximately 1.4 times smaller than their nitrogen-14 counterparts. This reduction in hyperfine coupling contributes to narrower line widths and improved spectral resolution, particularly beneficial for applications requiring precise frequency discrimination or enhanced signal-to-noise ratios.
| Parameter | Nitrogen-14 System | Nitrogen-15 System |
|---|---|---|
| Nuclear Spin | 1 | 1/2 |
| Hyperfine Pattern | Triplet (3 lines) | Doublet (2 lines) |
| Signal per Line | ~33% | ~50% |
| Typical Coupling Constant | 15-16 G | 10-11 G |
| Line Width | Broader | Narrower |
| Detection Sensitivity | Standard | Enhanced |
The enhanced spectroscopic properties of nitrogen-15 labeled compounds become particularly pronounced in dynamic nuclear polarization experiments, where the improved signal distribution and reduced line broadening enable more efficient polarization transfer mechanisms. Studies have demonstrated that nitrogen-15 substituted nitroxides exhibit superior performance in hyperpolarization applications, achieving polarization levels exceeding 13% under optimized conditions. The reduced spectral complexity also facilitates more accurate spectral simulations and quantitative analysis, enabling precise determination of molecular dynamics parameters and environmental effects that would be difficult to resolve in the more complex nitrogen-14 spectra.
Crystallographic Studies and Radical Stabilization Mechanisms
Crystallographic investigations of 4-amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy reveal structural features that directly correlate with the exceptional stability characteristics of this nitroxide radical system. The crystal structure demonstrates the critical role of the four methyl groups positioned at the 2,2,6,6-positions in creating a protective steric environment around the nitroxide functional group. These methyl substituents adopt conformations that effectively shield the N-O radical from intermolecular interactions while maintaining the chair conformation of the piperidine ring system. The nitrogen-oxygen bond length typically measures 1.28-1.30 Ångstroms, consistent with significant delocalization of electron density between the nitrogen and oxygen atoms.
The radical stabilization mechanisms operating in this system derive from both electronic and steric factors that work synergistically to prevent radical degradation pathways. Electronic stabilization arises from the formation of a three-center, three-electron bonding system involving the nitrogen atom, oxygen atom, and the delocalized unpaired electron. This electronic arrangement creates a resonance-stabilized structure analogous to nitric oxide and nitrogen dioxide, where the unpaired electron density is distributed between the nitrogen and oxygen centers. The crystallographic data reveals that the N-O bond exhibits partial double bond character, contributing significantly to the thermodynamic stability of the radical species.
Steric stabilization mechanisms become evident through analysis of the crystal packing arrangements and intermolecular contact distances. The tetramethyl substitution pattern creates a highly congested molecular environment that prevents the approach of potential radical quenching agents or reactive species. Crystal structure analysis reveals that the shortest intermolecular contacts involve hydrogen atoms from the methyl groups rather than direct approach to the radical center. This steric protection is particularly effective against hydrogen atom abstraction reactions that represent the primary degradation pathway for less protected radical systems. The amino group at the 4-position participates in intermolecular hydrogen bonding interactions that contribute to crystal stability while remaining sufficiently distant from the radical center to avoid direct electronic interference.
Properties
CAS No. |
1187576-58-4 |
|---|---|
Molecular Formula |
C₉H₁₉N¹⁵NO |
Molecular Weight |
172.25 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Conditions
The process described in patent EP0302020A2 involves reacting 2,2,6,6-tetramethyl-4-piperidone with anhydrous amines under hydrogen pressure (10–80 bar) using platinum or palladium catalysts. Key parameters include:
-
Temperature : 40–100°C
-
Catalyst Load : 0.5–5 wt% relative to substrate
-
Solvent-Free Conditions : Facilitated by the low melting point (35°C) of the piperidone, enabling molten-phase reactions.
For the non-isotopic base compound, ammonia gas is introduced into the reaction system, yielding 4-amino-2,2,6,6-tetramethylpiperidine after filtration and distillation.
Stoichiometric Considerations
The molar ratio of piperidone to amine is critical. When using ammonia (n = 1), a 20% excess of amine is preferred to drive the reaction to completion, achieving yields exceeding 85%. For diamines (n = 2), a slight excess of piperidone (≤20%) optimizes product formation.
Isotopic Labeling with Nitrogen-15
Incorporating the 15N isotope into the piperidine ring requires substitution of natural-abundance nitrogen sources with 15N-enriched reagents.
Reductive Amination with 15N-Ammonia
The reductive amination step can be adapted for isotopic labeling by substituting standard ammonia with 15NH3. As reported in EP0033529A1, gaseous ammonia is introduced into the reaction vessel containing molten piperidone and catalyst. Key modifications include:
Challenges in Isotopic Incorporation
-
Side Reactions : Competing imine formation or over-reduction may reduce isotopic yield.
-
Catalyst Poisoning : Moisture or impurities in 15NH3 can deactivate platinum catalysts, necessitating rigorous drying.
Oxidation to N-Oxide Derivatives
The final step involves oxidizing the 4-amino-2,2,6,6-tetramethylpiperidine to its N-oxide form. This is achieved using peroxides or peracids under controlled conditions.
Hydrogen Peroxide-Mediated Oxidation
A common method employs 30% aqueous H2O2 in a polar solvent (e.g., methanol or ethanol) at 50–70°C. The reaction typically proceeds over 12–24 hours, monitored by TLC or HPLC for completion.
Reaction Conditions :
Purification of N-Oxide
The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1). The 15N-labeled N-oxide exhibits identical chemical properties to its natural-abundance counterpart but is distinguishable by 15N NMR (δ ≈ 250 ppm).
Analytical and Spectroscopic Characterization
Verification of Isotopic Purity
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxone and iodine.
Reducing Agents: Reducing agents such as hydrazine can be used in specific conditions.
Solvents: Solvents like ethanol and benzene are often used to facilitate these reactions.
Major Products
Scientific Research Applications
Organic Chemistry
Radical Chemistry and Mechanistic Studies
- 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is utilized as a radical trap in mechanistic studies. Its stable radical nature allows researchers to investigate reaction pathways involving radical intermediates. The incorporation of the nitrogen isotope (15N) aids in tracing the fate of nitrogen atoms during chemical reactions, enhancing the understanding of reaction mechanisms.
Synthesis of Advanced Materials
- The compound serves as a precursor for synthesizing various functionalized polymers and materials. Its ability to undergo polymerization reactions makes it valuable in developing new materials with specific properties, such as enhanced thermal stability and unique electronic characteristics.
Biochemistry and Pharmacology
HIV Entry Inhibition
- Research has identified derivatives of 4-amino-2,2,6,6-tetramethylpiperidine as potential HIV entry inhibitors. Specifically, compounds like NBD-556 and NBD-557 have shown efficacy in blocking the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells. These findings suggest that derivatives of this compound could be developed into therapeutic agents for HIV treatment by preventing viral entry into cells .
Antioxidant Studies
- The radical scavenging properties of 4-amino-2,2,6,6-tetramethylpiperidinyl radicals make them suitable for studying oxidative stress in biological systems. Researchers utilize these compounds to assess their potential protective effects against oxidative damage in cells and tissues.
Materials Science
Spin Labels in Electron Paramagnetic Resonance (EPR) Spectroscopy
- The stable radical nature of 4-amino-2,2,6,6-tetramethylpiperidinyl radicals allows their use as spin labels in EPR spectroscopy. This application is critical for studying molecular dynamics and interactions within complex biological systems. The incorporation of 15N enhances sensitivity and specificity in detecting changes in molecular environments.
Nanomaterials Development
- Researchers are investigating the use of this compound in the synthesis of nanomaterials with tailored magnetic properties. The incorporation of stable radicals into nanostructures can lead to innovative applications in drug delivery systems and magnetic resonance imaging (MRI) contrast agents.
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy involves its ability to form stable radicals. These radicals can interact with various molecular targets, including enzymes and other proteins, leading to changes in their activity and function . The compound’s stability allows it to be used in a wide range of conditions without decomposing .
Comparison with Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)
- Substituent: Hydroxy group at the 4-position (vs. amino in Tamine).
- Key Properties: Higher polarity due to the hydroxyl group, facilitating aqueous solubility. TEMPOL is extensively used in redox studies and as an antioxidant, whereas Tamine’s amino group enables covalent conjugation to biomolecules via amine-reactive linkers .
- Applications : Oxidative stress assays, MRI contrast enhancement.
4-Amino-2,2,5,5-tetramethyl-3-imidazoline-1-oxyl (ATI)
- Ring Structure : Imidazoline (5-membered ring) vs. piperidine (6-membered ring).
- The imidazoline moiety alters electronic environments, affecting EPR hyperfine splitting patterns .
- Applications : Site-specific protein labeling due to selective reactivity.
2,2,5,5-Tetramethyl-4-nitromethylene-3-imidazolidine-N-oxyl (NTI)
- Substituent : Nitromethylene group introduces strong electron-withdrawing effects.
- Key Properties: Enhanced radical stability compared to Tamine but lower biocompatibility due to nitro group toxicity. Used in non-biological systems for mechanistic EPR studies .
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-acetate (Tacet)
Deuterated Analog: 4-Amino-2,2,6,6-tetramethylpiperidine-d17-1-15N-1-oxyl
- Isotopic Labeling : Deuteration at methyl groups and ¹⁵N-enrichment.
- Key Properties : Reduced spin-lattice relaxation times in EPR and enhanced signal clarity in deuterated solvents. Critical for high-resolution structural studies .
Comparative Data Table
Biological Activity
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy, often referred to as a nitroxyl radical derivative, is a compound of significant interest in biological and chemical research. Its unique structure incorporates an amino group and a stable nitroxyl radical, which contributes to its reactivity and potential applications in various fields including biochemistry, pharmacology, and materials science. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 1187576-58-4 |
| Molecular Formula | C₉H₁₉N¹⁵NO |
| Molecular Weight | 172.25 g/mol |
| Boiling Point | 188.5 °C |
| Melting Point | 17 °C |
| Density | 0.8966 g/cm³ @ 20 °C |
The primary biological activity of 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy is attributed to its ability to interact with free radicals. The nitroxyl radical in the compound allows it to act as a scavenger of reactive oxygen species (ROS), which are implicated in various pathological conditions.
Target of Action
- Free Radicals: The compound primarily targets free radicals in biological systems.
Mode of Action
The nitroxyl radical interacts with free radicals by:
- Neutralization: The compound captures and neutralizes free radicals through electron transfer mechanisms.
Biochemical Pathways
4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy influences several biochemical pathways:
- Oxidation Pathway: It plays a role in modulating oxidative stress by reducing the levels of ROS.
Result of Action
The neutralization of free radicals leads to:
- Reduced Oxidative Stress: This can protect cells from damage associated with oxidative stress and inflammation.
Applications in Research and Medicine
This compound has been investigated for various applications:
1. Antioxidant Properties
- Studies have shown that it exhibits significant antioxidant activity, making it a candidate for therapeutic interventions in diseases characterized by oxidative stress .
2. Potential Therapeutic Applications
- Research is ongoing to explore its use as a therapeutic agent in conditions such as neurodegenerative diseases and cancer due to its ability to modulate oxidative stress .
3. Industrial Applications
- Beyond biological applications, it is also utilized in stabilizing polymers and materials due to its reactivity with free radicals .
Case Studies
Several studies have highlighted the biological effects of this compound:
Study on Antioxidant Activity:
A study demonstrated that 4-Amino-2,2,6,6-tetramethyl-1-piperidinyl-1-15N-oxy significantly reduced oxidative damage in cellular models exposed to high levels of ROS. The results indicated a dose-dependent relationship between the concentration of the compound and the reduction of oxidative markers .
Neuroprotective Effects:
Research involving animal models showed that administration of the compound led to improved outcomes in models of neurodegeneration by mitigating oxidative damage and inflammation .
Q & A
Basic: What are the critical handling and storage protocols for 4-Amino-TEMPO derivatives to ensure stability and safety?
Answer:
- Handling: Use mechanical ventilation or fume hoods to avoid aerosol/dust inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact; if exposure occurs, rinse with water for 15+ minutes and seek medical attention .
- Storage: Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Protect from moisture and heat to prevent decomposition. Label containers with hazard warnings (e.g., GHS Category 2 for skin/eye irritation) .
- Contamination Control: Use dedicated tools to prevent cross-contamination with strong oxidizers, which may trigger hazardous reactions .
Basic: How can researchers synthesize 4-Amino-TEMPO derivatives with high purity?
Answer:
- Methodology:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >98% purity. Validate purity via CHN analysis, NMR, and mass spectrometry .
Advanced: How does isotopic labeling (1-15N) enhance Electron Spin Resonance (ESR) studies of 4-Amino-TEMPO?
Answer:
- Mechanism: 15N labeling reduces hyperfine splitting in ESR spectra, improving resolution for detecting subtle spin interactions (e.g., in protein binding or membrane dynamics) .
- Experimental Design:
- Prepare 15N-labeled 4-Amino-TEMPO via synthesis with 15NH4Cl or other 15N precursors.
- Use X-band ESR spectrometers at 9.5 GHz with modulation amplitudes <1 G to capture narrow linewidths.
- Apply spectral simulations (e.g., EasySpin MATLAB toolbox) to deconvolute overlapping signals from unlabeled/labeled species .
Advanced: What methodologies are used to evaluate the biological activity of 4-Amino-TEMPO derivatives (e.g., antitumor effects)?
Answer:
- In Vitro Assays:
- Mechanistic Studies:
Data Contradiction: How should researchers reconcile limited toxicity data with safety protocols for 4-Amino-TEMPO?
Answer:
- Risk Mitigation:
- Operational Adjustments:
Advanced: What strategies resolve inconsistencies in ESR data caused by environmental factors (e.g., pH, temperature)?
Answer:
- Controlled Experiments:
- Stabilize pH using buffered solutions (e.g., PBS, pH 7.4) to prevent protonation/deprotonation of the amine group.
- Maintain constant temperature (25°C) with a thermostated cavity in ESR instruments.
- Data Normalization:
Basic: What are the regulatory compliance requirements for shipping 4-Amino-TEMPO internationally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
